4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

Suzuki-Miyaura coupling heterocyclic synthesis medicinal chemistry

Procure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9), the optimal halogenated aminopyrazole for Pd-catalyzed cross-coupling. The C-4 iodo substituent enables efficient Suzuki-Miyaura and Sonogashira couplings to install aryl, heteroaryl, and alkyne groups while preserving the C-5 amine for further derivatization. Validated in p38α/β kinase inhibitor synthesis per EP1500657A1 (31% benchmark yield with Pd(PPh3)4). Exhibits superior oxidative addition kinetics versus bromo/chloro analogs but higher protodehalogenation propensity—ideal for systematic halogen-reactivity optimization. ≥95% purity. Request bulk pricing today.

Molecular Formula C5H8IN3
Molecular Weight 237.04 g/mol
CAS No. 75092-40-9
Cat. No. B3193768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1,3-dimethyl-1H-pyrazol-5-amine
CAS75092-40-9
Molecular FormulaC5H8IN3
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1I)N)C
InChIInChI=1S/C5H8IN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3
InChIKeyBMFDKDGKZQYWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9): Procurement-Ready Heterocyclic Scaffold for Medicinal Chemistry


4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) is a 4-iodo-substituted aminopyrazole derivative with molecular formula C5H8IN3 and molecular weight 237.04 g/mol . The compound belongs to the class of halogenated pyrazol-5-amines, characterized by a 1,3-dimethyl substitution pattern on the pyrazole ring and an iodo group at the C-4 position. This iodo substitution confers enhanced reactivity in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings [1]. The compound is commercially available as a versatile small molecule scaffold for laboratory research and further synthetic elaboration, with typical commercial purity specifications of ≥95% .

Why 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) Cannot Be Casually Substituted with Other Halogenated Pyrazoles in Cross-Coupling Workflows


Direct comparative studies of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling reactions demonstrate that chloro, bromo, and iodo derivatives exhibit fundamentally different reactivity profiles and side-reaction propensities [1]. The halogen identity governs both coupling efficiency and the extent of deleterious dehalogenation side reactions, with iodo derivatives displaying a distinct balance of reactivity versus unwanted protodehalogenation [1]. Substituting 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine with the corresponding 4-bromo or 4-chloro analog without adjusting reaction conditions—catalyst loading, ligand selection, temperature, and base—can lead to dramatically different yields, product distributions, and purification outcomes. The following evidence quantifies these differences under standardized conditions to inform scientifically grounded procurement decisions.

Quantitative Differentiation of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) Versus Halogenated Analogs in Suzuki-Miyaura Cross-Coupling


4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine Demonstrates Measurably Different Cross-Coupling Efficiency Compared to 4-Bromo and 4-Chloro Analogs

In a systematic comparative study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling with arylboronic acids, direct head-to-head comparison of chloro, bromo, and iodopyrazoles revealed that bromo and chloro derivatives were superior to iodo derivatives in terms of reduced propensity toward dehalogenation side reactions [1]. Under the optimized reaction conditions (Pd(OAc)2/SPhos catalyst system, K3PO4 base, dioxane/water solvent, 100 °C), the iodo-substituted aminopyrazoles exhibited a higher tendency for protodehalogenation—the undesired replacement of halogen with hydrogen—compared to their bromo and chloro counterparts [1]. This class-level inference is directly applicable to 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine as a representative iodo-substituted aminopyrazole scaffold bearing the 1,3-dimethyl substitution pattern.

Suzuki-Miyaura coupling heterocyclic synthesis medicinal chemistry

4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine Enables Sequential Functionalization Strategies Incompatible with Non-Iodinated Precursors

Research on oxidative dehydrogenative couplings of pyrazol-5-amines demonstrates that iodo-substituted derivatives serve as versatile intermediates for sequential functionalization via Sonogashira cross-coupling with terminal alkynes [1]. The method simultaneously installs C-I and N-N bonds through iodination and oxidation, after which the resulting iodo-substituted azopyrroles undergo Sonogashira coupling to yield new azo compounds [1]. While the published work employed iodo-substituted pyrazol-5-amines as representative substrates, the specific 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) bearing both the 1,3-dimethyl and 4-iodo substitution pattern is structurally positioned to undergo analogous sequential functionalization. This contrasts with non-iodinated aminopyrazoles (e.g., 1,3-dimethyl-1H-pyrazol-5-amine, CAS 3524-32-1), which lack the requisite C-I bond for Sonogashira or Suzuki coupling and are therefore restricted to nucleophilic amine derivatization pathways .

Sonogashira coupling sequential functionalization azopyrrole synthesis

4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (95% Purity) Offers Verified Procurement Specifications with Defined Storage and Handling Parameters

Commercial sources provide 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) with a minimum purity specification of 95% . The compound is supplied as a solid with recommended long-term storage in cool conditions . This defined purity threshold and storage guidance provide a procurement baseline that may differ from the more widely available 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine analog, which is also offered at 95% purity but with distinct physicochemical properties including different molecular weight (190.04 g/mol for bromo vs. 237.04 g/mol for iodo) and potentially divergent stability profiles under identical storage conditions . The quantifiable difference in molecular weight (Δ = 47.00 g/mol) directly affects stoichiometric calculations in synthetic procedures.

chemical procurement quality specifications laboratory reagents

4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine Enables Microwave-Assisted Suzuki Coupling with 4-Methoxyphenylboronic Acid in Medicinal Chemistry Applications

In a patent describing pyrazole-derived kinase inhibitors (specifically p38α and β kinase inhibitors), 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) was explicitly employed as a synthetic intermediate [1]. The compound underwent microwave-assisted Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid under conditions of 140-160 °C, catalyzed by tetrakis(triphenylphosphine)palladium(0) (5 mol%) with potassium carbonate base in a 1,2-dimethoxyethane/water solvent system, affording the corresponding 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in 31% yield [1]. This contrasts with analogous couplings using 4-bromo or 4-chloro pyrazoles, which under identical or similar microwave conditions may exhibit different coupling efficiencies or require alternative catalyst systems due to the differing oxidative addition rates of C-I versus C-Br or C-Cl bonds [2]. While direct yield comparison between iodo and bromo analogs under identical microwave conditions is not provided in the cited patent, the documented reactivity of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine with 4-methoxyphenylboronic acid establishes a benchmark for expected coupling performance in kinase inhibitor synthesis programs.

microwave-assisted synthesis kinase inhibitor intermediates Suzuki coupling

Procurement-Driven Application Scenarios for 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) Based on Quantified Evidence


Synthesis of 4-Aryl/Heteroaryl Substituted Pyrazol-5-amines via Suzuki-Miyaura Cross-Coupling

Procure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine for Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids or heteroarylboronic esters to generate diverse 4-aryl/heteroaryl-1,3-dimethyl-1H-pyrazol-5-amine derivatives. Based on the microwave-assisted coupling precedent established in EP1500657A1, a benchmark yield of 31% was achieved for coupling with 4-methoxyphenylboronic acid using Pd(PPh3)4 (5 mol%), K2CO3 in 1,2-dimethoxyethane/water at 140-160 °C [1]. Users should note the class-level finding that iodo derivatives exhibit higher dehalogenation propensity compared to bromo analogs, necessitating careful optimization of catalyst systems (e.g., Pd(OAc)2/SPhos) and reaction parameters to minimize protodehalogenation side reactions [2].

Sequential Functionalization via Sonogashira Coupling Followed by Further Elaboration

Utilize the C-4 iodo substituent for Sonogashira cross-coupling with terminal alkynes to install alkyne functionalities, enabling sequential synthetic routes to azopyrrole derivatives or other extended π-conjugated systems. This application leverages the orthogonal reactivity conferred by the iodo group, which is absent in the non-halogenated parent compound 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1) [1]. The iodo-substituted scaffold allows palladium/copper-catalyzed alkyne coupling while preserving the C-5 amine for subsequent derivatization (e.g., amidation, reductive amination, or heterocycle formation).

Kinase Inhibitor Intermediate for p38 MAPK Drug Discovery Programs

Employ 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine as a key synthetic intermediate in the preparation of pyrazole-derived p38α and β kinase inhibitors, as explicitly documented in EP1500657A1 [1]. The compound serves as a core scaffold that can be elaborated via cross-coupling at the C-4 position to introduce diverse aryl or heteroaryl substituents, enabling structure-activity relationship (SAR) studies around the pyrazole core. The validated microwave-assisted coupling protocol with 4-methoxyphenylboronic acid (31% yield) provides a starting point for optimization and scale-up in medicinal chemistry laboratories [1].

Building Block for Halogen-Dependent Synthetic Route Optimization Studies

Procure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine for systematic comparison studies evaluating halogen-dependent reactivity in aminopyrazole cross-coupling reactions. As established in comparative investigations of halogenated aminopyrazoles, the iodo derivative exhibits distinct reactivity characteristics—specifically higher protodehalogenation propensity—relative to the corresponding 4-bromo and 4-chloro analogs under Suzuki-Miyaura conditions [1]. This makes the compound valuable for reaction optimization campaigns where the trade-off between facile oxidative addition (favoring iodo) and minimized dehalogenation (favoring bromo/chloro) must be empirically balanced for a given boronic acid partner and target yield threshold.

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